1-Fluoroethen-1-ol

Description

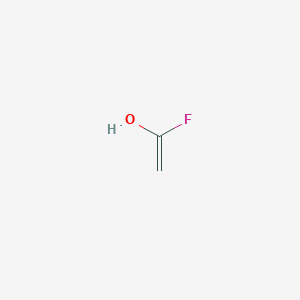

Structure

2D Structure

3D Structure

Properties

CAS No. |

88211-61-4 |

|---|---|

Molecular Formula |

C2H3FO |

Molecular Weight |

62.04 g/mol |

IUPAC Name |

1-fluoroethenol |

InChI |

InChI=1S/C2H3FO/c1-2(3)4/h4H,1H2 |

InChI Key |

OUJKXJCTKVAHMW-UHFFFAOYSA-N |

Canonical SMILES |

C=C(O)F |

Origin of Product |

United States |

Evolution and Significance of Fluoroenol Research

The investigation of enols, transient isomers of carbonyl compounds, has been a cornerstone of organic chemistry for over a century. The introduction of fluorine into these structures, creating fluoroenols, has opened up new avenues of research, driven by the unique properties that fluorine imparts. The high electronegativity and small size of the fluorine atom can dramatically alter the stability, reactivity, and spectroscopic characteristics of the enol moiety.

Early research into simple enols demonstrated their general instability compared to their keto tautomers. libretexts.orglibretexts.orgencyclopedia.pub For instance, vinyl alcohol, the parent enol of acetaldehyde, exists in equilibrium with a strong preference for the aldehyde form. encyclopedia.pub The study of fluorinated enols has evolved from this foundation, seeking to understand how the powerful inductive effect of fluorine influences the keto-enol tautomeric equilibrium. Research on fluorinated 1,3-dicarbonyl compounds has shown that fluorine substitution can significantly impact the enol content, sometimes favoring the enol form due to intramolecular hydrogen bonding and altered electronic properties. scispace.comrsc.org This has profound implications for the use of these compounds as synthetic intermediates.

The significance of fluoroenol research extends into materials science and medicinal chemistry. The incorporation of fluorine is a well-established strategy for modifying the properties of organic molecules, enhancing metabolic stability and bioavailability in pharmaceuticals. scispace.com Understanding the behavior of fluoroenols is critical for designing and synthesizing complex fluorinated molecules with desired functionalities.

Theoretical Considerations of Unsaturated Organofluorine Compounds

The transient nature of many simple fluoroenols, including 1-fluoroethen-1-ol, necessitates a heavy reliance on theoretical and computational chemistry for their study. rsc.org These methods provide invaluable insights into molecular structure, stability, and reactivity that are often inaccessible through direct experimental observation.

Density Functional Theory (DFT) and other ab initio methods are primary tools for investigating the properties of unsaturated organofluorine compounds. researchgate.net Theoretical studies on related molecules, such as 2-chloro-2-fluoroacetaldehyde, have provided a framework for understanding the conformational preferences and reaction mechanisms of halogenated carbonyls and their corresponding enols. uni-marburg.de For this compound, computational models can predict key parameters such as bond lengths, bond angles, and the energy difference between the syn and anti conformers.

A central aspect of theoretical investigation is the keto-enol tautomerism between fluoroacetaldehyde (B75747) and this compound. Calculations can determine the relative energies of the two tautomers and the activation barrier for their interconversion. These studies consistently predict that, similar to simple aldehydes, the keto form (fluoroacetaldehyde) is significantly more stable than the enol form (this compound). libretexts.orglibretexts.org

The following table presents computed properties for the related, more stable compound 1-fluoroethanol, offering a comparative basis for the theoretical properties of this compound.

| Property | Value |

| Molecular Formula | C2H5FO |

| Molecular Weight | 64.06 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 64.032442941 Da |

| Monoisotopic Mass | 64.032442941 Da |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 4 |

| Data sourced from PubChem CID 19359348 nih.gov |

Academic Research Challenges and Opportunities in Fluoroenol Chemistry

Quantum Chemical Methodologies for Structural Elucidation and Energetics

Quantum chemical methods are fundamental tools for predicting the behavior of molecular systems. imist.ma For a molecule like this compound, these computational approaches can elucidate its fundamental characteristics, including its three-dimensional structure, stability, and spectroscopic signatures. Methodologies such as Ab Initio and Density Functional Theory (DFT) are central to these investigations, offering a balance between computational cost and accuracy. nih.govpsu.edu

Determining the most stable geometric arrangement of atoms, known as the ground state geometry, is the first step in computationally characterizing a molecule. mdpi.com Ab initio methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), derive solutions to the Schrödinger equation without relying on empirical parameters. psu.edu Density Functional Theory (DFT) is another widely used approach that calculates the electronic structure based on the electron density, offering a favorable balance of accuracy and computational efficiency. ntnu.no Popular DFT functionals like B3LYP, often paired with basis sets such as 6-311G, are commonly employed to optimize molecular geometries. imist.mafluorine1.ru

For this compound, these calculations would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the configuration with the lowest total energy. taltech.ee The resulting optimized geometry provides critical data on the molecule's structure.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Exemplary Data) This table presents typical values that would be expected from DFT calculations, based on known structural data for similar compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C | ~1.33 Å |

| Bond Length | C-F | ~1.34 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Angle | ∠FCC | ~121° |

| Bond Angle | ∠CCO | ~124° |

| Bond Angle | ∠COH | ~109° |

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. taltech.ee For this compound, rotation around the C-O single bond gives rise to different conformers. A Potential Energy Surface (PES) maps the energy of the molecule as a function of one or more geometric coordinates, such as the H-O-C=C dihedral angle. libretexts.org

By calculating the energy at incremental rotations, a PES can be constructed to identify the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. umanitoba.canih.gov This analysis reveals which conformations are most stable and the energy required for interconversion. For this compound, the primary conformers would be the syn and anti forms, describing the orientation of the hydroxyl hydrogen relative to the C=C double bond.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates a potential energy landscape that could be determined via computational analysis.

| Conformer | H-O-C=C Dihedral Angle | Relative Energy (kcal/mol) | Stability |

| Syn-periplanar | 0° | 0.0 | Most Stable |

| Transition State | ~90° | 4.5 | Rotational Barrier |

| Anti-periplanar | 180° | 2.1 | Less Stable |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its bonds. naturalspublishing.comresearchgate.net These calculations are essential for interpreting and assigning peaks in experimental infrared (IR) and Raman spectra. nih.govdicp.ac.cn After a geometry optimization finds an energy minimum, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides a set of vibrational modes and their corresponding frequencies. dicp.ac.cn Anharmonic corrections are often applied to the calculated harmonic frequencies to achieve better agreement with experimental data. researchgate.netresearchgate.net

For this compound, this analysis would predict characteristic frequencies for its key functional groups, aiding in its potential spectroscopic identification.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are representative values expected from DFT calculations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3650 |

| C=C Stretch | Alkene | ~1670 |

| C-F Stretch | Fluoroalkene | ~1250 |

| C-O Stretch | Enol Ether | ~1200 |

| O-H Bend | Hydroxyl | ~1410 |

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, characterized by its high polarity and strength. wikipedia.org The significant difference in electronegativity between carbon (2.55) and fluorine (3.98) results in a highly polarized bond with substantial partial ionic character (Cδ+—Fδ−). wikipedia.org

Table 4: Typical Properties of the Vinylic Carbon-Fluorine Bond Data based on general findings for fluoroethene and related compounds.

| Property | Value | Reference |

| Bond Length | ~1.34 Å | wikipedia.org |

| Bond Dissociation Energy (BDE) | ~115-130 kcal/mol | wikipedia.org |

| NBO Charge on Fluorine | Highly Negative (~ -0.5 e) | fluorine1.ru |

| NBO Charge on Carbon | Highly Positive (~ +0.5 e) | fluorine1.ru |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for exploring reaction mechanisms, providing detailed, step-by-step descriptions of chemical transformations. numberanalytics.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. numberanalytics.comchemrxiv.org

A plausible formation route for this compound is the keto-enol tautomerization of its aldehyde isomer, 2-fluoroacetaldehyde. Enols are typically less stable than their corresponding keto forms, and understanding the mechanism and energetics of their interconversion is a classic problem for computational investigation.

Table 5: Hypothetical Energy Profile for the Tautomerization of 2-Fluoroacetaldehyde to this compound This table illustrates the key energetic points along a reaction coordinate that would be determined computationally.

| Species | Description | Relative Energy (kcal/mol) |

| 2-Fluoroacetaldehyde | Reactant (Keto form) | 0.0 |

| Transition State | Highest energy point | +45.0 |

| This compound | Product (Enol form) | +10.5 |

Analysis of Reactivity Profiles

Computational studies on α-substituted acetaldehydes have shown that substituents significantly impact the keto-enol tautomeric equilibrium. researchgate.net Electron-withdrawing groups, such as the fluorine atom in this compound, generally tend to destabilize the keto tautomer (fluoroacetaldehyde). researchgate.net MINDO-Forces calculations, which involve complete geometry optimization, have been used to assess the relative stabilities. These studies indicate that while most substituents decrease the stability of the parent acetaldehyde, the effect on the corresponding enol varies. For this compound, theoretical calculations have explored the Gibbs free energies (ΔG) to predict the equilibrium position between the keto and enol forms. researchgate.net

The reactivity of enols is characterized by the nucleophilicity of the α-carbon, making it susceptible to attack by electrophiles. fiveable.me The reactivity profile of this compound can be analyzed using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the most probable sites for nucleophilic and electrophilic attack. For enols, the HOMO is typically localized on the α-carbon, confirming its nucleophilic character. The electron-withdrawing nature of the fluorine atom in this compound is expected to influence the energy of the HOMO, thereby modulating its nucleophilic strength compared to the unsubstituted vinyl alcohol.

Computational models can also elucidate reaction mechanisms, such as the tautomerization process itself, which can be catalyzed by acids or bases. fiveable.meacs.org These studies can map the potential energy surface, identifying transition states and intermediates. For instance, in a base-catalyzed mechanism, an enolate intermediate is formed, while an acid-catalyzed pathway proceeds via protonation of the carbonyl oxygen of the keto form. fiveable.me The presence of the fluorine atom affects the acidity of the α-hydrogen in the keto form and the hydroxyl proton in the enol form, thereby influencing the rates of these catalytic processes.

Table 1: Calculated Relative Stabilities of Fluoroacetaldehyde and this compound This table illustrates the comparative stability between the keto and enol tautomers as determined by computational methods. Data is based on principles derived from studies on α-substituted acetaldehydes. researchgate.net

| Tautomer | Substituent (X) | Computational Method | Relative Gibbs Free Energy (ΔG) | Finding |

| Fluoroacetaldehyde | F | MINDO-Forces | Reference (Keto) | The keto form is destabilized by the electron-withdrawing F-group. |

| This compound | F | MINDO-Forces | Varies with model | The F-substituent affects the stability of the enol form. |

Note: The exact ΔG values can vary based on the level of theory and computational model used. The general trend shows destabilization of the keto form by electron-withdrawing groups. researchgate.net

Intermolecular Interactions and Solvent Effects on Fluoroenols

The primary intermolecular forces at play for this compound are:

Hydrogen Bonding: This is the strongest intermolecular force for this molecule, arising from the interaction between the partially positive hydrogen of the hydroxyl group and a lone pair of electrons on an oxygen or fluorine atom of a neighboring molecule. khanacademy.orglibretexts.org

Dipole-Dipole Interactions: The C-F and C-O bonds are highly polar, creating a significant permanent dipole moment in the molecule. These dipoles lead to electrostatic attractions between adjacent molecules. msu.edulibretexts.org

London Dispersion Forces: These weak, temporary forces are present in all molecules and arise from instantaneous fluctuations in electron distribution. libretexts.org

Solvent choice can dramatically influence the stability and reactivity of fluoroenols by altering the keto-enol equilibrium. wikipedia.org The effect of the solvent is primarily due to its polarity and its ability to engage in specific interactions like hydrogen bonding. libretexts.orgnumberanalytics.com

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have permanent dipoles but cannot donate hydrogen bonds. They can stabilize polar species but interact differently with the enol compared to protic solvents. In some cases, the absence of solvent hydrogen bond donation can favor enol forms that are stabilized by intramolecular hydrogen bonding, although this is not applicable to this compound. wikipedia.orglibretexts.org

Nonpolar Solvents (e.g., hexane, carbon tetrachloride): These solvents interact mainly through weak van der Waals forces. In such environments, the enol form is often more favored than in polar solvents, as the solvent does not compete with the intramolecular or intermolecular interactions that stabilize the enol.

Computational studies often employ implicit solvent models (like PCM or COSMO) to predict how the solvent environment affects tautomeric equilibria and reaction barriers by simulating the bulk electrostatic effects of the solvent. fiveable.menih.gov

Table 2: General Influence of Solvent Polarity on Keto-Enol Equilibria This table demonstrates the typical shift in equilibrium for a model system in different solvents, illustrating the principles that apply to fluoroenols.

| Compound (Example) | Solvent | Solvent Type | Predominant Tautomer | Rationale |

| Acetylacetone | Hexane | Nonpolar | Enol | Enol form is stabilized by strong intramolecular hydrogen bonding. |

| Acetylacetone | Water | Polar Protic | Keto | Water disrupts intramolecular H-bonds and solvates the more polar keto form. |

| Acetylacetone | Acetonitrile | Polar Aprotic | Enol | Less disruption of intramolecular H-bonds compared to protic solvents. |

Source: Based on general principles of keto-enol tautomerism and solvent effects. wikipedia.orgnih.gov

Strategies for Selective Fluorination in Unsaturated Systems

Achieving selective fluorination of unsaturated systems, such as alkenes and their derivatives, is a cornerstone of organofluorine chemistry. The direct introduction of fluorine onto a double bond is a primary route to creating a fluoroenol precursor.

Electrophilic fluorination is a widely used strategy that involves the reaction of an electron-rich unsaturated compound with a reagent that serves as an "F+" source. chinesechemsoc.org A variety of such reagents have been developed, with F-TEDA (Selectfluor) being one of the most stable, versatile, and commercially available options. chinesechemsoc.orgorganic-chemistry.org Other N-F reagents like N-fluorobenzenesulfonimide (NFSI) are also common. chemrxiv.org The reactivity of these agents can be enhanced through various activation methods. For example, nitromethane (B149229) has been shown to act as an efficient Lewis base that activates electrophilic fluorinating reagents and stabilizes carbocation intermediates, enabling reactions like fluoroetherification of olefins. chinesechemsoc.org

Transition metal catalysis offers another powerful approach for selective fluorination. niscpr.res.in These methods can provide high levels of regio- and stereocontrol that are otherwise difficult to achieve. Electrochemical fluorination has also emerged as a significant technique. acs.org This method allows for selective fluorination, often providing mono- or difluorinated products by conducting electrolysis at a controlled potential in aprotic solvents containing fluoride (B91410) ions. acs.org

| Fluorinating Agent/System | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic fluorination of alkenes, enolates, and C-H bonds. | organic-chemistry.org |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination of dienolates and other carbanions. | chemrxiv.org |

| Xenon Difluoride | XeF₂ | Electrophilic fluorination, though highly reactive. | chinesechemsoc.org |

| Electrochemical System (e.g., Et₄NF•nHF in MeCN) | Anodic Fluorination | Selective fluorination of various organic substrates, including heterocycles. | acs.org |

Precursor-Based Approaches to Fluoroenols

Instead of direct fluorination of an enol or alkene, many synthetic routes rely on the careful construction and subsequent transformation of molecular precursors.

Halogenated ethenes are versatile precursors for fluoroenols. These starting materials can be synthesized through various means, including the dehydrobromination of polyhalogenated alkanes like 1,2-dibromo-1,1-difluoroethane. google.com Once formed, these halogenated alkenes can undergo further reactions. For example, multi-halogenated ethenes, derived from precursors like halothane, can react with phenols to produce aryl fluoroalkenyl ethers. beilstein-journals.org While not a fluoroenol itself, such an ether could conceptually undergo hydrolysis to yield the target enol. The reaction of ethyl dibromofluoroacetate with aldehydes or ketones in the presence of triphenylphosphine (B44618) and diethylzinc (B1219324) can produce α-fluoroacrylates, which are also potential precursors to fluoroenol systems. nih.gov

Alcohol functionalities in precursor molecules offer a convenient handle for introducing fluorine. A key strategy is the dehydroxylative fluorination of allylic alcohols. rsc.org Reagents like Deoxo-Fluor can be used to convert alcohol groups into C-F bonds. beilstein-journals.org For instance, the treatment of allylic alcohols with a fluorinating agent can lead to the formation of fluoroalkenes, where the position of the resulting double bond and the stereochemistry are influenced by the reaction conditions and substrate structure. rsc.org Another approach involves the reduction of an α-fluoroketone. This is analogous to the well-established synthesis of fluorenol from fluorenone via sodium borohydride (B1222165) reduction, a method that can achieve yields of 95-100%. acs.org Applying this logic, an α-fluoroketone could be reduced to the corresponding α-fluoroalcohol, which is the saturated analog of a fluoroenol and exists in equilibrium with it.

| Precursor Type | Reaction Strategy | Product Type | Reference |

|---|---|---|---|

| Halogenated Ethene (e.g., 1-fluoro-2-bromo-2-chloroethene) | Nucleophilic substitution with phenoxide | Aryl fluoroalkenyl ether | beilstein-journals.org |

| Allylic Alcohol | Dehydroxylative fluorination | Fluoroalkene | rsc.org |

| α-Fluoroketone | Carbonyl reduction (e.g., with NaBH₄) | α-Fluoroalcohol (Fluoroenol tautomer) | acs.org |

| Ethyl Dibromofluoroacetate + Aldehyde | Wittig-type reaction | α-Fluoroacrylate | nih.gov |

Stereoselective Synthesis Considerations for Chiral Fluoroenol Derivatives

When the fluoroenol structure contains stereocenters, controlling the stereochemical outcome of the synthesis is paramount. Several advanced strategies have been developed to address this challenge.

Transition-metal catalysis employing chiral ligands is a leading approach. For example, the asymmetric synthesis of chiral fluorenols has been achieved using palladium(II) catalysts in cooperation with chiral norbornene ligands. rsc.orgnih.gov This method facilitates enantioconvergent processes from racemic starting materials. Similarly, Pd(II)-catalyzed diastereoselective fluorination of unactivated C(sp³)–H bonds in amino acid derivatives has been demonstrated, showcasing the power of directed C-H activation. nih.gov

The use of chiral auxiliaries provides another robust method for stereocontrol. A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it is removed. Highly diastereoselective nucleophilic fluoromethylations have been achieved using N-tert-butanesulfinimines as chiral auxiliaries on imine substrates. cas.cn

Finally, organocatalysis, which uses small chiral organic molecules as catalysts, has become a powerful tool. For instance, quinine-derived squaramide catalysts have been used for the asymmetric Friedel–Crafts addition followed by a diastereoselective electrophilic fluorination, yielding products with two adjacent stereocenters in high enantiomeric and diastereomeric excess. mdpi.com

| Strategy | Catalyst/Auxiliary Example | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Transition-Metal Catalysis | Pd(II) / Chiral Norbornene | Enantioconvergent synthesis from racemic alcohols. | rsc.orgnih.gov |

| Chiral Auxiliary | N-tert-butanesulfinimine | Directs diastereoselective addition to an imine. | cas.cn |

| Asymmetric Organocatalysis | Quinine Squaramide | Catalyzes asymmetric addition followed by fluorination. | mdpi.com |

Emerging Technologies and Challenges in Fluoroenol Synthesis

The field of fluoroenol synthesis is continually evolving, driven by new technologies and persistent challenges.

Emerging Technologies:

Continuous-Flow Synthesis: The use of microfluidic and continuous-flow reactors is transforming fluorination reactions. nih.gov Flow photoreactors, for example, have been used for the light-induced fluorination of benzylic compounds using Selectfluor, allowing for rapid reactions and improved safety. organic-chemistry.org This technology is also crucial for the synthesis of radiolabeled compounds, such as those containing fluorine-18 (B77423) for PET imaging. nih.gov

Electrochemical Synthesis: Anodic fluorination is a powerful and increasingly accessible method that avoids the need for expensive or hazardous chemical fluorinating agents. acs.org

Machine-Assisted Synthesis: High-throughput screening and machine learning are beginning to accelerate the discovery of new reactions and the optimization of existing ones. nih.gov These tools can rapidly test numerous reaction conditions to identify unexpected reactivity or optimal parameters. nih.gov

Challenges:

Catalyst Development: A major challenge lies in the discovery of new, highly efficient, and broadly applicable catalysts for asymmetric fluorination. rsc.orgnih.gov Many current systems are limited to specific substrate classes.

Direct C-H Fluorination: The selective fluorination of unactivated C(sp³)–H bonds remains a significant hurdle in synthetic chemistry. nih.gov While progress has been made, developing general methods is a primary goal.

Reagent Synthesis: The synthesis of specialized fluorinating reagents, particularly for applications like PET imaging where carrier-free [¹⁸F]fluoride must be incorporated efficiently, presents ongoing chemical challenges. nih.gov

Stereocontrol: Achieving predictable and high levels of stereocontrol, especially in the creation of multiple contiguous stereocenters or quaternary fluorine-containing centers, remains a complex task requiring sophisticated catalytic systems or multi-step sequences. researchgate.netresearchgate.net

Tautomerization Dynamics and Isomerism of 1 Fluoroethen 1 Ol

Fundamental Principles of Keto-Enol Tautomerism in Fluorinated Systems

Keto-enol tautomerism describes the chemical equilibrium between a ketone or aldehyde (the keto form) and its corresponding enol form, an alkene with a hydroxyl group. youtube.com In most simple carbonyl compounds, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. researchgate.net

However, the introduction of fluorine atoms into the system can dramatically alter this balance. researchgate.netmit.edu The high electronegativity of fluorine creates strong inductive effects, influencing the electron distribution within the molecule. This "fluoro effect" can significantly stabilize the enol tautomer. mit.edu Quantum mechanical calculations have revealed that this stabilization arises from hyperconjugative interactions between the enol's π bond and the antibonding orbitals (σ*) of the adjacent carbon-fluorine bonds. mit.edu Concurrently, the keto tautomer is destabilized by the electron-withdrawing nature of the fluorine atoms. mit.edu

Influence of Fluorine Substitution on Tautomeric Equilibria and Barriers

The substitution of hydrogen with fluorine has a profound impact on the stability of tautomers. nih.govacs.org Theoretical studies have consistently shown that fluorination can shift the tautomeric equilibrium towards the enol form. mit.edu This shift is attributed to the destabilization of the ketone by the electron-withdrawing fluoro groups. mit.edu

In the case of 1-fluoroethen-1-ol, the fluorine atom attached to the double-bonded carbon significantly influences the relative stability of the keto and enol forms. Computational studies on related fluorinated systems suggest that the enol form gains considerable stability. mit.edu The presence of fluorine can also affect the energy barriers for the interconversion between the keto and enol forms. While specific experimental data for this compound is scarce, studies on similar molecules indicate that the barrier for the enol-to-keto transformation can be influenced by the degree and position of fluorination. scispace.com

Computational Modeling of Tautomeric Interconversions

Computational chemistry provides a powerful lens through which to examine the dynamics of tautomerization. nih.govresearchgate.net Density Functional Theory (DFT) and other high-level computational methods are frequently employed to model these transformations. tandfonline.comorientjchem.org

Energy Barriers for Intramolecular Proton Shift Mechanisms

The conversion between the keto and enol forms of this compound involves an intramolecular proton shift. Computational models can calculate the energy barrier associated with this transfer. For the parent vinyl alcohol, the uncatalyzed tautomerization has a high energy barrier. comporgchem.com However, the presence of catalysts, such as water or carboxylic acids, can significantly lower this barrier by facilitating the proton transfer through a shuttle mechanism. comporgchem.com In fluorinated systems, the transition state of this proton transfer can be significantly different from their non-fluorinated counterparts. scispace.com For instance, calculations on difluorovinyl alcohol show considerable differences in the transition structure for protonation compared to vinyl alcohol. scispace.com The energy barrier for the excited-state intramolecular proton transfer (ESIPT) can also be modeled, which is often a barrierless process but can be influenced by substituents. rsc.org

Solvent Effects on Tautomer Stability and Interconversion

The surrounding solvent environment plays a crucial role in tautomeric equilibria. researchgate.netresearchgate.net Polar protic solvents, like water and alcohols, can stabilize the more polar keto tautomer and disrupt the intramolecular hydrogen bonding that often stabilizes the enol form. researchgate.netscispace.com Conversely, nonpolar aprotic solvents tend to favor the enol tautomer. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. tandfonline.comorientjchem.org These calculations consistently show that the relative energies of the keto and enol tautomers, as well as the energy barrier for their interconversion, are sensitive to the polarity of the solvent. orientjchem.orgresearchgate.net For example, theoretical studies on related systems have shown that the enol form is favored in the gas phase and nonpolar solvents, while the keto form is more stable in polar solvents. researchgate.net

Experimental Approaches for Enol Tautomer Detection and Characterization

The elusive nature of many enol tautomers, due to their typically low concentrations at equilibrium, necessitates specialized experimental techniques for their detection and characterization.

Matrix Isolation Spectroscopy for Elusive Tautomers

Matrix isolation is a powerful technique used to study reactive and unstable species. fu-berlin.deuc.ptgeorgecpimentel.com In this method, the molecule of interest is trapped within a solid, inert gas matrix (such as argon or neon) at cryogenic temperatures. uc.ptgeorgecpimentel.com This rigid, inert environment prevents bimolecular reactions and allows for the leisurely spectroscopic study of the isolated molecule. fu-berlin.degeorgecpimentel.com

This technique is particularly well-suited for studying enol tautomers. By trapping the enol form at low temperatures, its structure and vibrational properties can be characterized using infrared (IR) spectroscopy. uc.ptmdpi.com The high resolution of matrix-isolation IR spectra allows for the distinction between different conformers and tautomers, which can be aided by computational predictions of their vibrational frequencies. mdpi.com

Time-Resolved Spectroscopic Techniques

The direct experimental investigation of the tautomerization dynamics of this compound using time-resolved spectroscopic techniques has not been extensively reported in scientific literature. However, the principles of these advanced methods provide a clear framework for how such an investigation would be conducted and the nature of the data that would be obtained. Techniques such as femtosecond transient absorption (fs-TA) and time-resolved infrared (TRIR) spectroscopy are powerful tools for monitoring ultrafast chemical processes, including the rapid interconversion between tautomers like the enol (this compound) and its keto counterpart (fluoroacetaldehyde). numberanalytics.com These methods allow researchers to observe the entire course of a chemical reaction, from the initial excitation to the formation of final products, on timescales ranging from femtoseconds to picoseconds. kyoto-u.ac.jp

Principles of Application

Time-resolved spectroscopy operates on a pump-probe principle. nih.gov An initial ultrashort laser pulse (the "pump") excites the molecule, initiating the chemical process of interest—in this case, tautomerization. A second, delayed laser pulse (the "probe") is then used to measure the absorption or emission spectrum of the sample at a specific time after the initial excitation. numberanalytics.com By systematically varying the delay time between the pump and probe pulses, it is possible to construct a molecular "movie," tracking the populations of reactants, transient intermediates, and products as they evolve over time. nih.gov

For the this compound system, a hypothetical experiment might involve the following:

Initiation: A femtosecond pump pulse would excite the more stable keto tautomer (fluoroacetaldehyde). This absorption of energy promotes the molecule to an electronically excited state.

Probing: A broadband probe pulse would monitor the subsequent changes in the sample's absorption spectrum. nih.gov These changes can be categorized as:

Ground-State Bleach (GSB): A negative signal resulting from the depletion of the ground-state keto form. nih.gov

Excited-State Absorption (ESA): A positive signal corresponding to the absorption of the probe pulse by the newly populated excited-state molecules. nih.gov

Stimulated Emission (SE): A negative signal that mirrors the fluorescence spectrum of the excited state.

Product Absorption: A new positive signal that appears as the enol tautomer (this compound) is formed.

Expected Research Findings

By analyzing the transient absorption spectra, researchers could extract critical kinetic information. The decay of the ESA signal for the keto form and the corresponding rise of the absorption signal for the enol form would directly reveal the rate constant for the keto-to-enol tautomerization. The process typically occurs on a timescale of picoseconds. numberanalytics.com

Time-resolved infrared (TRIR) spectroscopy would be particularly insightful. mdpi.com This technique is sensitive to the specific vibrational modes of the molecules. researcher.life The keto and enol tautomers have distinct infrared signatures:

Keto Form (Fluoroacetaldehyde): Characterized by a strong carbonyl (C=O) stretching vibration.

Enol Form (this compound): Characterized by an alcohol (O-H) stretch and a carbon-carbon double bond (C=C) stretch.

In a TRIR experiment, one could directly observe the disappearance of the C=O vibrational band and the simultaneous appearance of the O-H and C=C bands, providing unambiguous structural confirmation of the tautomerization event and its dynamics. mdpi.com

While specific experimental data for this compound is not available, the table below illustrates the type of data that would be generated in a hypothetical time-resolved spectroscopy experiment.

| Species / State | Spectroscopic Feature | Hypothetical Wavelength (nm) | Hypothetical Timescale |

| Fluoroacetaldehyde (B75747) (Ground State) | Ground-State Bleach | < 300 | Appears instantly (<50 fs) |

| Fluoroacetaldehyde (Excited State) | Excited-State Absorption | 400 - 500 | Decays in 1-10 ps |

| This compound (Ground State) | Product Absorption | > 320 | Rises in 1-10 ps |

| This compound (Vibrationally "Hot") | Broadened Absorption | > 320 | Cools in 10-100 ps |

Spectroscopic Data for this compound Not Available in Scientific Literature

Extensive searches of scientific databases and literature have revealed no specific experimental or theoretical spectroscopic data for the chemical compound this compound. This includes a lack of information regarding its vibrational (Infrared and Raman), electronic (UV/Vis), and Nuclear Magnetic Resonance (¹H NMR) spectroscopic properties.

The absence of this information in published research suggests that this compound may be a highly unstable or transient species that has not been isolated or characterized in detail. As a result, the fundamental data required to populate the requested article, including vibrational modes, electronic transitions, chemical shifts, and coupling constants, is not available.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the spectroscopic characterization of this compound as outlined in the user's request. The creation of such an article would require speculation and fabrication of data, which falls outside the scope of providing factual and verifiable information.

Spectroscopic Characterization of 1 Fluoroethen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR Spectral Analysis

The direct experimental acquisition of Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra for 1-fluoroethen-1-ol is exceptionally challenging. As a simple enol, it is a highly unstable and transient species that rapidly tautomerizes to its more stable keto form, fluoroacetaldehyde (B75747). Consequently, isolating this compound in sufficient concentration and for a duration adequate for standard NMR analysis is generally not feasible.

Therefore, the characterization and understanding of its spectral properties rely heavily on computational quantum chemical methods, such as Density Functional Theory (DFT). nih.govrsc.org These computational approaches allow for the prediction of NMR chemical shifts and coupling constants with a useful degree of accuracy, providing valuable insight into the electronic structure of the molecule. nih.govrsc.org

Predicted ¹³C NMR Spectrum: The predicted ¹³C NMR spectrum of this compound would feature two distinct signals corresponding to the two carbon atoms in the vinyl group.

C1 (Carbon bearing the fluorine and hydroxyl groups): This carbon is expected to be significantly deshielded (shifted downfield) due to the strong electronegativity of both the directly attached fluorine and oxygen atoms. Its resonance would appear as a doublet due to one-bond coupling (¹JCF) with the fluorine-19 nucleus. The magnitude of this coupling is predicted to be large, a characteristic feature of carbons directly bonded to fluorine.

C2 (Terminal vinyl carbon): This carbon would be shielded relative to C1 and is expected to appear further upfield. Its signal would also be split into a doublet, but due to a two-bond coupling (²JCF) with the fluorine-19 nucleus. This coupling constant would be substantially smaller than the one-bond coupling observed for C1.

Predicted ¹⁹F NMR Spectrum: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The predicted ¹⁹F NMR spectrum for this compound would consist of a single resonance. The chemical shift would be influenced by the electronic environment of the vinyl group. This signal would exhibit complex multiplicity, appearing as a doublet of doublets (or a more complex multiplet depending on the relative magnitudes of the coupling constants) due to coupling with the two chemically non-equivalent vinyl protons (geminal ²JHF and trans ³JHF coupling).

The table below summarizes the predicted NMR spectral data for this compound, derived from computational models. It is crucial to note that these are theoretical values and await experimental verification, which would likely require specialized techniques such as matrix isolation spectroscopy or transient-state NMR.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹³C | C1 (-CFOH) | ~150 - 165 | Doublet (d) | ¹JCF: ~230 - 260 |

| ¹³C | C2 (=CH₂) | ~85 - 100 | Doublet (d) | ²JCF: ~15 - 30 |

| ¹⁹F | -F | ~-120 to -150 (Referenced to CFCl₃) | Doublet of Doublets (dd) | ²JHF(gem), ³JHF(trans) |

Interplay of Experimental Spectroscopy with Computational Predictions for Structural Elucidation

The structural elucidation of highly reactive or unstable molecules like this compound represents a significant challenge where reliance on a single methodology, whether experimental or theoretical, is often insufficient. The synergy between experimental spectroscopy and computational prediction is therefore indispensable for obtaining a complete and accurate molecular picture. nih.govresearchgate.net

For transient species, computational chemistry serves a predictive role, offering insights into molecular geometry, stability, and spectral properties before, or in lieu of, experimental data. rsc.org Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), can predict NMR chemical shifts, vibrational frequencies, and rotational constants. nih.gov These predictions are crucial for several reasons: they can guide experimentalists in their search for the molecule by indicating where in a spectrum to look, and they provide a theoretical benchmark against which tentative experimental data can be compared for validation.

The case of vinyl alcohol, the parent compound of this compound, provides a historical precedent for the importance of this interplay. For years, a notable discrepancy existed between the experimentally determined structure from microwave spectroscopy and the structure predicted by early ab initio molecular orbital calculations. acs.org This ambiguity was only resolved when higher-level theoretical calculations were combined with a re-analysis of the experimental microwave data, leading to revised and congruent theoretical and experimental structures. This resolution underscores how computational models can prompt a re-evaluation of experimental findings and how experimental data are essential for refining and validating theoretical methods. acs.org

In the context of this compound, computational predictions are currently the primary source of structural and spectroscopic information. These theoretical models can explore the potential energy surface of the keto-enol tautomerism between fluoroacetaldehyde and this compound, predicting their relative stabilities and the energy barrier for interconversion. quora.com Furthermore, should experimental techniques succeed in trapping and analyzing this compound, the predicted NMR and infrared spectra would be vital for confirming its identity. Any discrepancies between the observed and predicted spectra would, in turn, drive further refinement of the computational models, leading to a more accurate understanding of the electronic and structural effects of fluorine substitution on the enol system. acs.org This iterative process of prediction, observation, and refinement is fundamental to advancing the characterization of challenging molecular targets.

Reactivity and Reaction Mechanisms of 1 Fluoroethen 1 Ol

Reactions at the Enol Hydroxyl Group

The hydroxyl group of an enol is a primary site for various chemical transformations, functioning as both a proton donor and a nucleophile. In 1-fluoroethen-1-ol, the presence of the adjacent fluorine atom is expected to increase the acidity of the hydroxyl proton compared to non-fluorinated enols, due to fluorine's strong electron-withdrawing inductive effect.

Reactions typical for alcohols, such as deprotonation, esterification, and etherification, are anticipated at this site. msu.edu

Proton Transfer: The hydroxyl proton is acidic and can be easily removed by a base. This acidity is crucial for its role in acid-base catalyzed reactions and for generating the corresponding enolate. msu.edu In acid-catalyzed reactions, protonation of the hydroxyl group can convert it into a better leaving group (H₂O), facilitating substitution or elimination pathways. alevelchemistry.co.ukmasterorganicchemistry.com

Esterification: The enol can react with carboxylic acid derivatives, such as acyl halides or anhydrides, to form enol esters. This process, known as O-acylation, is a common method for "trapping" transient enol intermediates. alevelchemistry.co.uk For instance, the fluoride (B91410) ion-catalyzed O-acylation of silyl (B83357) enol ethers with acyl fluorides is a known transformation that yields valuable enol esters, suggesting a similar reactivity for the free enol. nih.gov

Etherification: Alkylation of the hydroxyl group can produce enol ethers. The Williamson ether synthesis, involving the reaction of an alkoxide (formed by deprotonating the enol) with an alkyl halide, is a plausible route. msu.edu

The reactivity of the hydroxyl group is summarized in the table below, based on established principles of alcohol and enol chemistry. msu.edualevelchemistry.co.uk

| Reaction Type | Reagent(s) | Product Type |

| Deprotonation | Base (e.g., NaH, LDA) | Enolate |

| Protonation | Strong Acid (e.g., H₂SO₄, HCl) | Protonated Enol |

| Esterification | Acyl Halide, Acyl Anhydride | Enol Ester |

| Etherification | Base, then Alkyl Halide | Enol Ether |

Reactivity of the Fluoro-Substituted Double Bond

The carbon-carbon double bond in this compound is electron-rich due to the hydroxyl group, yet simultaneously influenced by the electronegative fluorine atom. This dual influence governs its reactivity towards electrophiles and nucleophiles. Fluorinated alkenes are generally considered electrophilic and readily react with nucleophiles. rutgers.edu

Electrophilic Attack: The mechanism of fluorination with electrophilic reagents like Selectfluor™ is proposed to proceed via the attack of the enol's C=C double bond on the reagent. sapub.org This suggests that the double bond in this compound would be susceptible to attack by various electrophiles.

Nucleophilic Attack: The presence of two electron-withdrawing fluorine atoms in gem-difluoroalkenes activates the double bond for nucleophilic attack. acs.org By extension, the single fluorine in this compound, combined with the ability of the hydroxyl group to stabilize a negative charge on the adjacent carbon upon tautomerization, makes the double bond a target for nucleophiles.

Cycloaddition Reactions: 2-Fluoroenones, which are structurally related, are known to participate in asymmetric Diels-Alder cycloaddition reactions, highlighting the potential for this compound to act as a dienophile in similar transformations. nih.gov

Kinetic studies on the fluorination of 1,3-dicarbonyl compounds show that the reaction proceeds via the enol tautomer, and the rate is dependent on the enol's nucleophilicity. rsc.org The introduction of a fluorine atom, as in a fluoroenol, affects this nucleophilicity, which has significant implications for subsequent reactions. rsc.org

Mechanistic Investigations of Transformations Involving the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge. d-nb.info Transformations involving the C-F bond in this compound would likely require harsh conditions or specialized catalytic systems.

Several mechanisms for C-F bond activation have been identified for related fluoroalkenes and fluoroalkanes:

Transition-Metal Catalysis: Many transformations of fluoroalkenes rely on transition metals like palladium, nickel, or copper. acs.org A common mechanistic step is the β-fluoride elimination from a β-fluoroalkylmetal intermediate, driven by the formation of a strong metal-fluoride bond. acs.org For vinylic C-F bonds, mechanisms can involve olefin insertion into a metal-hydride bond followed by β-fluoride elimination. rsc.org

Radical Pathways: Selective C-F bond activation can occur through radical pathways. chemrxiv.org For instance, Lewis base-boryl radicals can activate C-F bonds via a concerted electron-fluoride transfer mechanism, generating an alkyl radical. chemrxiv.org

Transition-Metal-Free Conditions: C-F bond cleavage can also be achieved without transition metals, for example, by using strong bases or nucleophiles to induce substitution, or by using Lewis acids to abstract the fluoride. d-nb.info

The high bond dissociation energy of the C-F bond generally renders it inert, meaning it often remains intact while reactions occur at other sites in the molecule. acs.orgd-nb.info

Exploration of Derivatization Strategies and Functional Group Transformationsd-nb.infodiva-portal.org

Given the likely transient nature of this compound, derivatization strategies are crucial for its isolation and synthetic application. The most common strategy involves trapping the enol form. researchgate.net

Silyl Enol Ether Formation: The most prevalent derivatization is the conversion to a silyl enol ether by reacting the enol or its enolate with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl). acs.org This transformation stabilizes the enol structure, creating a versatile synthetic building block. sioc-journal.cnrsc.org

Reactivity of Fluorinated Silyl Enol Ethers: Once formed, fluorinated silyl enol ethers (FSEEs) can undergo a wide array of functional group transformations. sioc-journal.cnrsc.org These derivatives serve as key building blocks for introducing fluoroalkyl moieties into various molecular scaffolds. sioc-journal.cnresearchgate.netresearchgate.net

Key transformations of the derived silyl enol ether are summarized below.

| Reaction Class | Reagent(s) / Catalyst(s) | Product Type | Citation(s) |

| Aldol (B89426) Reaction | Aldehydes, Lewis Acids | β-Hydroxy Ketones | psu.edu |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compounds | rsc.org |

| Cross-Coupling | Aryl Halides, Pd or Cu catalysts | α-Aryl Ketones | rsc.orgescholarship.orgescholarship.org |

| Halogenation | Halogenating Agents (e.g., NBS) | α-Halo Ketones | sioc-journal.cn |

| Amination | Amines, CO₂, Hypervalent Iodine(III) | α-Carbamate Ketones | diva-portal.org |

These derivatization and subsequent reactions demonstrate how the transient reactivity of this compound can be harnessed through stable intermediates, enabling the synthesis of a diverse range of complex fluorinated molecules. sioc-journal.cnrsc.org

Advanced Research Applications and Future Perspectives

Contributions to Fundamental Organic Chemistry and Fluorine Chemistry

The study of fluoroenols and their corresponding enolates has provided significant insights into fundamental chemical principles. The introduction of fluorine into an enol system dramatically alters its electronic properties, stability, and reactivity compared to non-fluorinated analogs. acs.org

Research into fluorinated β-amino acids, for example, has demonstrated that the stereochemical course of reactions involving fluoroenolates can be markedly different from those with non-fluorinated enolates. acs.org This "fluorine effect" challenges existing mechanistic models and has led to proposals of different transition states, such as open transition states over closed ones in certain aldol-type reactions. acs.org

Furthermore, the development of methods to generate these reactive intermediates, such as the detrifluoroacetylative in situ generation of fluoroenolates, has expanded the toolkit of synthetic chemists. rsc.orgrsc.org This methodology allows for the formation of fluorinated enolates under specific conditions, which can then be trapped by various electrophiles, leading to the construction of complex, fluorine-containing molecules that were previously difficult to access. rsc.org These advancements contribute to a deeper understanding of reaction mechanisms and the unique role that fluorine plays in modulating chemical reactivity. acs.org

Potential as Building Blocks in Complex Molecule Synthesis

Fluorinated building blocks are indispensable in medicinal chemistry and materials science for their ability to impart unique properties, such as enhanced metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.com While 1-fluoroethen-1-ol itself is not a practical building block, the broader class of stabilized fluoroenols, fluoroenol ethers, and particularly in situ generated fluoroenolates serve as powerful synthons. alfa-chemistry.comresearchgate.net

These intermediates are crucial for synthesizing a wide array of valuable compounds:

Fluorinated Amino Acids: The addition of metal α-fluoroenolates to N-sulfinyl imines provides a direct and highly diastereoselective route to α-fluoro-β-amino acid derivatives. acs.org These products are important components of peptidomimetics and can enhance the stability of peptides against degradation. acs.org

Heterocyclic Compounds: Fluorinated building blocks, including those derived from fluoroenolates, are widely used to construct fluorinated heterocyclic compounds, which are prevalent motifs in pharmaceuticals. alfa-chemistry.com

Complex Natural Product Analogs: The ability to form C-C bonds using fluoroenolate nucleophiles opens pathways to creating fluorinated versions of complex natural products, enabling the exploration of structure-activity relationships. The development of automated synthesis platforms using molecular building blocks, such as TIDA boronates for 3D structures, points toward a future where complex fluorinated molecules could be assembled more efficiently. illinois.edu

The following table summarizes the application of a representative fluoroenolate in the synthesis of α-fluoro-β-amino acids.

| Fluoroenolate Precursor | Electrophile (N-tert-Butylsulfinyl imine) | Product (Major Stereoisomer) | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |

|---|---|---|---|---|---|

| Ethyl 2-fluoropropanoate | (S,E)-N-Benzylidene-2-methylpropane-2-sulfinamide | (S)-Ethyl 2-((S)-2-methylpropane-2-sulfinamido)-3-phenyl-2-fluoropropanoate | 95 | >20:1 | acs.org |

| Ethyl 2-fluoro-3-phenylpropanoate | (S,E)-N-(4-Chlorobenzylidene)-2-methylpropane-2-sulfinamide | (S)-Ethyl 3-(4-chlorophenyl)-2-((S)-2-methylpropane-2-sulfinamido)-2-fluoro-3-phenylpropanoate | 91 | >20:1 | acs.org |

Theoretical Advancements in Understanding Fluorine Effects on Unsaturated Systems

Theoretical and computational studies are crucial for understanding the subtle effects of fluorine on molecular structure and reactivity, particularly for transient species like fluoroenols. While specific calculations on this compound are scarce, broader theoretical work on related systems provides valuable insights.

Computational studies on the addition of metal fluoroenolates to imines have been used to rationalize unexpected stereochemical outcomes, suggesting that fluorine substitution favors open transition state models over the closed, chair-like transition states common for non-fluorinated enolates. acs.org This is attributed to electrostatic and steric effects introduced by the fluorine atom.

Furthermore, research on the reactivity of palladium fluoroenolate complexes combines experimental rate measurements with structural characterization to understand the factors governing reductive elimination. nih.govacs.org These studies have revealed that the rate of this crucial bond-forming step is highly sensitive to the electronic properties of the fluoroenolate ligand. nih.govescholarship.org Complexes with more electron-donating fluoroenolate groups, which feature longer Pd–C(enolate) bonds, react significantly faster than those with more electron-withdrawing groups. acs.orgberkeley.edu These integrated experimental and theoretical approaches are advancing our predictive power in designing new catalytic cycles involving fluorinated intermediates.

Unexplored Reactivity and Novel Chemical Transformations

The unique reactivity of fluoroenols and fluoroenolates means that many potential transformations remain unexplored. The field is ripe for the discovery of novel reactions that take advantage of the specific properties imparted by fluorine. For instance, the detrifluoroacetylative in situ generation of fluoroenolates has been applied to aldol (B89426) and Mannich reactions, but its potential in other C-C and C-heteroatom bond-forming reactions is still being uncovered. rsc.orgresearchgate.net

Cascade reactions initiated by the formation of a fluoroenolate are a particularly promising area. A cascade involving detrifluoroacetylation, aldol reaction, and cyclization has been developed, demonstrating how a single set of conditions can be used to rapidly build molecular complexity. rsc.org The discovery of unusual reactivity, such as the reaction of fluoroenolates with dialkyl azodicarboxylates to form isatin-hydrazones, highlights that these intermediates can deviate from expected chemical pathways, opening doors to new synthetic strategies. researchgate.net Future work will likely focus on expanding the scope of electrophiles and developing catalytic, enantioselective versions of these transformations.

Emerging Methodologies for Fluoroenol Study

Studying highly reactive and unstable species like simple fluoroenols requires specialized techniques. While direct observation of this compound is challenging, methodologies developed for other transient intermediates could be adapted for its study.

Palladium Complex Intermediates: One powerful method involves stabilizing the species of interest by coordination to a transition metal. The synthesis, isolation, and characterization of stable palladium fluoroenolate complexes have allowed for detailed study of their structure and reactivity through NMR spectroscopy and X-ray crystallography. nih.govacs.orgescholarship.org This approach provides a "snapshot" of the enolate and allows for systematic investigation of its bond-forming reactions. berkeley.edu

In Situ Generation and Trapping: The generation of fluoroenolates in situ from stable precursors (e.g., via detrifluoroacetylation) followed by rapid trapping with an electrophile is a key methodology. rsc.org This allows chemists to harness the reactivity of the fluoroenolate without needing to isolate it.

Advanced Spectroscopy: For directly observing transient species, techniques like laser flash photolysis, which has been used to study related intermediates like fluorenyl cations from fluorenol precursors, could potentially be applied. arkat-usa.org Combining these experimental approaches with high-level computational studies will be essential for fully elucidating the structure and fleeting existence of simple fluoroenols. worldscientific.com

The following table presents spectroscopic data for a characterized palladium difluoroenolate complex, illustrating the type of data used to study these systems.

| Complex | 19F NMR (δ, ppm) | Key 31P–19F Coupling (J, Hz) | Pd–C(enolate) Bond Length (Å) | Ref. |

|---|---|---|---|---|

| (DPPF)Pd(Ph)(C(CF2)OEt) | -88.7 (t) | 44.0, 37.1 | 2.129(2) | nih.govacs.org |

| (DPPF)Pd(Ph)(C(CF2)NMe(OMe)) | -90.1 (t) | 38.9, 31.0 | 2.188(3) | acs.orgescholarship.org |

| (DPPF)Pd(Ph)(C(CF2)CN) | -101.4 (t) | 41.2, 33.5 | 2.089(3) | acs.org |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Fluoroethen-1-ol, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of this compound may involve halogen exchange reactions, such as base-mediated displacement of chlorine in chlorinated ethene precursors using fluoride sources (e.g., KF or AgF). Key parameters include temperature control (-20°C to 40°C), solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), and stoichiometric optimization. Real-time monitoring via GC-MS or NMR can identify intermediates and guide dynamic adjustments. Anhydrous conditions are critical to avoid hydrolysis. Yield optimization may require iterative testing of catalytic systems (e.g., phase-transfer catalysts) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : NMR is essential for confirming fluorine position and electronic environment. Compare chemical shifts to fluoroethylene analogs (e.g., 1-Chloro-2-fluoroethylene, δ ~ -120 ppm for terminal fluorine ).

- IR : Look for C-F stretching bands (1000–1100 cm) and hydroxyl group vibrations (broad ~3300 cm).

- Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H] for CHFO). Cross-validate with computational predictions (e.g., isotopic pattern matching).

- Data Interpretation : Ensure consistency with literature for analogous compounds. Discrepancies may indicate impurities or isomerization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure .

- PPE : Impervious gloves (e.g., nitrile), safety goggles, and lab coats. Pre-test gloves for chemical compatibility.

- Storage : Inert atmosphere (N), sealed containers, and isolation from oxidizers or heat sources.

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with alkaline solutions if reactive, and dispose as hazardous waste .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental use?

- Methodological Answer :

- Chromatography : HPLC or GC with UV/ECD detection (≥95% purity for most studies).

- Elemental Analysis : Match experimental C/H/F/O ratios to theoretical values (e.g., CHFO: C 33.35%, H 4.19%, F 26.39%).

- Melting/Boiling Points : Compare to literature values (if available). Deviations >2% warrant further purification.

- Thresholds : ≥98% purity for mechanistic studies; ≥90% for preliminary screening, with impurities documented .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using isotopic labeling or kinetic studies?

- Methodological Answer :

- Isotopic Labeling : Introduce or at reactive sites (e.g., hydroxyl group) to track bond cleavage/formation via MS or NMR.

- Kinetic Profiling : Conduct time-resolved experiments under varying temperatures/pressures. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).

- Computational Modeling : Compare DFT-calculated transition states (e.g., Gaussian or ORCA) with experimental kinetics to validate mechanisms .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, categorizing by method (e.g., calorimetry vs. computational). Apply statistical weighting to high-precision techniques.

- Experimental Replication : Standardize conditions (e.g., 25°C, 1 atm) and purity thresholds. Use bomb calorimetry for direct ΔfH° measurement.

- Error Source Identification : Check for solvent interactions, isomerization, or calibration errors in prior work .

Q. Which computational methods best predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT/MD Simulations : Use B3LYP/6-311+G(d,p) to model electronic structure and solvation effects. Compare Fukui indices to predict electrophilic/nucleophilic sites.

- Degradation Pathways : Simulate thermal/UV-induced decomposition (e.g., C-F bond cleavage) using transition state search algorithms (NEB or QST3).

- Validation : Cross-check with experimental IR/NMR and kinetic data .

Q. How can in vitro models evaluate the biological interactions of this compound with enzymes or cellular systems?

- Methodological Answer :

- Enzyme Assays : Incubate with cytochrome P450 isoforms or hydrolases, monitoring metabolite formation via LC-MS.

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HepG2) at 1–100 µM concentrations.

- Receptor Binding Studies : Radiolabeled ligand displacement assays (e.g., -labeled analogs) to assess affinity.

- Data Interpretation : Follow EFSA guidelines for dose-response analysis and metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.